molecular formula C22H30ClNO2 B13781177 3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride CAS No. 63765-84-4

3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride

Cat. No.: B13781177
CAS No.: 63765-84-4
M. Wt: 375.9 g/mol
InChI Key: RBBYLCGCSMGUJB-UHFFFAOYSA-N
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Description

3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride is a chemical compound with the molecular formula C22H29NO2.ClH and a molecular weight of 375.98 . This compound is known for its unique structure, which includes a morpholine ring and two phenyl groups attached to a hexanol backbone. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride typically involves the reaction of 4,4-diphenyl-3-hexanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The purification of the final product is achieved through crystallization or recrystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s morpholine ring and phenyl groups allow it to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including analgesic and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hexanol, 4,4-diphenyl-6-morpholino-, hydrochloride is unique due to its specific combination of a morpholine ring, phenyl groups, and a hexanol backbone. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

CAS No.

63765-84-4

Molecular Formula

C22H30ClNO2

Molecular Weight

375.9 g/mol

IUPAC Name

6-morpholin-4-ium-4-yl-4,4-diphenylhexan-3-ol;chloride

InChI

InChI=1S/C22H29NO2.ClH/c1-2-21(24)22(19-9-5-3-6-10-19,20-11-7-4-8-12-20)13-14-23-15-17-25-18-16-23;/h3-12,21,24H,2,13-18H2,1H3;1H

InChI Key

RBBYLCGCSMGUJB-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CC[NH+]1CCOCC1)(C2=CC=CC=C2)C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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